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molecular formula C8H9BrO2 B8681926 [2-Bromo-5-(hydroxymethyl)phenyl]methanol

[2-Bromo-5-(hydroxymethyl)phenyl]methanol

Cat. No. B8681926
M. Wt: 217.06 g/mol
InChI Key: GKQKZOXHFYBGBD-UHFFFAOYSA-N
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Patent
US06930211B2

Procedure details

An about 93:7 mixture (36.7 g) of 2,4-bis(acetoxymethyl)-bromobenzene and 2,6-bis(acetoxymethyl)bromobenzene was dissolved in methanol (183 ml) and cooled to 10° C. To this solution was added dropwise 10% aqueous sodium hydroxide solution (133 g). The reaction mixture was stirred at room temperature for 1 hr, and the solvent (about 200 ml) was evanorated The residue was neutralized with dilute hydrochloric acid (about 200 ml). To the neutralized solution was added toluene (150 ml) and the mixture was stirred at 80-85° C. for 1 hr and cooled. The resulting crystals were collected by filtration and dried under reduced pressure to give an about 93:7 mixture (22.2 g, 83.7%) of 2,4-bis(hydroxymethyl)bromobenzene and 2,6-bis(hydroxymethyl)-bromobenzene as almost white crystals. 2,4-bis(Hydroxymethyl)-bromobenzene was isolated by preparative HPLC and used in the measurement.
Name
2,4-bis(acetoxymethyl)-bromobenzene
Quantity
36.7 g
Type
reactant
Reaction Step One
Name
2,6-bis(acetoxymethyl)bromobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
183 mL
Type
solvent
Reaction Step One
Quantity
133 g
Type
reactant
Reaction Step Two
[Compound]
Name
solvent
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[CH:11]=[C:10]([CH2:12][O:13]C(=O)C)[CH:9]=[CH:8][C:7]=1[Br:17])(=O)C.C(OCC1C=CC=C(COC(=O)C)C=1Br)(=O)C.[OH-].[Na+].Cl>CO.C1(C)C=CC=CC=1>[OH:4][CH2:5][C:6]1[CH:11]=[C:10]([CH2:12][OH:13])[CH:9]=[CH:8][C:7]=1[Br:17] |f:2.3|

Inputs

Step One
Name
2,4-bis(acetoxymethyl)-bromobenzene
Quantity
36.7 g
Type
reactant
Smiles
C(C)(=O)OCC1=C(C=CC(=C1)COC(C)=O)Br
Name
2,6-bis(acetoxymethyl)bromobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC1=C(C(=CC=C1)COC(C)=O)Br
Name
Quantity
183 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
133 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
solvent
Quantity
200 mL
Type
reactant
Smiles
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 80-85° C. for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1=C(C=CC(=C1)CO)Br
Measurements
Type Value Analysis
AMOUNT: MASS 22.2 g
YIELD: PERCENTYIELD 83.7%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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